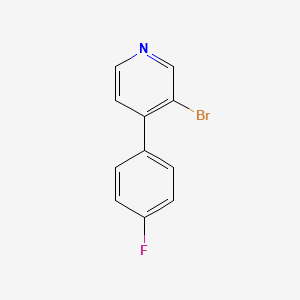

3-Bromo-4-(4-fluorophenyl)pyridine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H7BrFN |

|---|---|

Molecular Weight |

252.08 g/mol |

IUPAC Name |

3-bromo-4-(4-fluorophenyl)pyridine |

InChI |

InChI=1S/C11H7BrFN/c12-11-7-14-6-5-10(11)8-1-3-9(13)4-2-8/h1-7H |

InChI Key |

ZBGOOWVWIPZJOF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2=C(C=NC=C2)Br)F |

Origin of Product |

United States |

Reactivity and Derivatization of 3 Bromo 4 4 Fluorophenyl Pyridine

Reactivity at the Pyridine (B92270) Bromine Substituent

The carbon-bromine bond at the 3-position of the pyridine ring is a primary site for functionalization. The reactivity at this position is influenced by the electron-withdrawing nature of the pyridine nitrogen, which makes the ring susceptible to various substitution reactions.

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for aryl halides. In pyridine systems, the inherent electron deficiency of the ring facilitates this type of reaction. Nucleophilic attack is most favored at the C-2 and C-4 positions (ortho and para to the nitrogen), as the negative charge of the intermediate (a Meisenheimer complex) can be delocalized onto the electronegative nitrogen atom. stackexchange.comyoutube.com

The bromine atom serves as an excellent handle for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. Beyond the widely used Suzuki coupling, the C-Br bond in 3-bromopyridine (B30812) derivatives readily participates in other significant transformations like the Heck and Sonogashira reactions. wikipedia.org

The Heck reaction involves the coupling of the aryl bromide with an alkene to form a new carbon-carbon bond. organic-chemistry.org Studies on 3-bromopyridine have shown successful coupling with various alkenes, such as acrylates and styrenes, typically using a palladium catalyst like Pd(OAc)₂, a phosphine (B1218219) ligand, and a base. rsc.orgliv.ac.uk For example, the reaction of 3-bromopyridine with butyl acrylate (B77674) can be optimized to yield the corresponding cinnamate (B1238496) derivative. rsc.org Mechanochemical methods, such as high-speed ball-milling, have also been developed for the Heck coupling of bromo-heteroarenes, demonstrating the versatility of this reaction. nih.govbeilstein-journals.org

The Sonogashira reaction couples the aryl bromide with a terminal alkyne, providing a direct route to arylalkynes. wikipedia.org This reaction is typically co-catalyzed by palladium and copper salts. nrochemistry.com 3-Bromopyridine derivatives have been shown to be effective substrates in Sonogashira couplings. beilstein-journals.org For instance, 2-amino-3-bromopyridines react efficiently with a variety of terminal alkynes under palladium catalysis to produce 2-amino-3-alkynylpyridines in good to excellent yields. scirp.orgresearchgate.netscirp.org This methodology has been extended to other substituted bromopyridines, including those with fluoro and cyano groups, highlighting its broad applicability. soton.ac.uk

| Reaction Type | Substrate | Coupling Partner | Catalyst System | Base/Solvent | Yield | Reference |

|---|---|---|---|---|---|---|

| Heck | 3-Bromopyridine | Butyl acrylate | Pd(OAc)₂ / Ligand L | K₂CO₃ / Toluene | 78% | rsc.org |

| Heck | 3-Bromopyridine | Styrene | Pd(OAc)₂ / Ligand L | K₂CO₃ / Toluene | 95% | rsc.org |

| Sonogashira | 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N / DMF | 96% | scirp.org |

| Sonogashira | 3-Bromopyridine | 2-Methyl-3-butyn-2-ol | Pd(OAc)₂ / P(p-tol)₃ | DBU | 85% | beilstein-journals.org |

| Sonogashira | 6-Bromo-3-fluoro-2-cyanopyridine | 1-Ethyl-4-ethynylbenzene | Pd(PPh₃)₄ / CuI | Et₃N / THF | High Yield | soton.ac.uk |

Reactivity of the Pyridine Nitrogen Atom

The lone pair of electrons on the pyridine nitrogen atom allows it to act as a nucleophile or a base, leading to reactions such as N-oxidation and quaternization. These transformations modify the electronic properties of the pyridine ring, often activating it for subsequent reactions.

The nitrogen atom of the pyridine ring can be oxidized to form a pyridine N-oxide. This transformation is typically achieved using oxidizing agents like hydrogen peroxide or peroxy acids. The resulting N-oxide has significantly different electronic properties compared to the parent pyridine. The N-O bond introduces a positive charge on the nitrogen and a negative charge on the oxygen, which increases the electron density of the ring, particularly at the C-2 and C-4 positions. This enhanced electron density makes the N-oxide more susceptible to electrophilic substitution while simultaneously activating the C-2 and C-4 positions for certain types of nucleophilic attack by modifying the regioselectivity of reactions like direct arylation.

The pyridine nitrogen can react with alkyl halides or other electrophiles to form quaternary pyridinium (B92312) salts. This quaternization reaction converts the neutral pyridine into a positively charged pyridinium ion. The formation of the pyridinium salt significantly increases the electron-deficient character of the ring, making it highly susceptible to nucleophilic attack. This activation strategy is a cornerstone of pyridine chemistry, enabling reactions that are not feasible with the neutral pyridine ring. For example, quaternization is the first step in the Zincke reaction and can facilitate dearomatization reactions.

Transformations Involving the Fluorophenyl Moiety

The 4-fluorophenyl group is generally stable, but its reactivity can be exploited under specific conditions. The strong carbon-fluorine (C-F) bond is typically the least reactive of the carbon-halogen bonds, requiring harsh conditions or specialized catalytic systems for its activation. core.ac.uk

Potential transformations of this moiety include nucleophilic aromatic substitution of the fluorine atom or functionalization at other positions on the phenyl ring. SNAr of the fluorine atom is challenging but can be achieved with potent nucleophiles, particularly if the ring is further activated by other electron-withdrawing groups. mdpi.com

Regioselective Isomerization Studies of Pyridine-Based Aryl Halides

The selective functionalization of substituted pyridines is a significant challenge in synthetic chemistry due to the often-similar reactivity of different positions on the ring. One powerful strategy to overcome this is through the regioselective isomerization of aryl halides, particularly 3-bromopyridines. This approach often involves the in-situ formation of a highly reactive pyridyne intermediate.

Studies have shown that base-catalyzed isomerization of 3-bromopyridines can lead to the formation of 4-bromopyridines. chim.itnih.gov This transformation is believed to proceed through a 3,4-pyridyne intermediate. The regioselectivity of subsequent nucleophilic attack on this intermediate is a critical factor that determines the final product distribution. chim.itnih.gov

For instance, the reaction of 3-bromopyridine with a nucleophile in the presence of a strong base can result in a mixture of 3- and 4-substituted products. The ratio of these isomers is highly dependent on the reaction conditions, including the nature of the base, the solvent, and the presence of additives. Research has demonstrated that the use of 18-crown-6-ligated potassium hydroxide (B78521) in N,N-dimethylacetamide can facilitate this isomerization. chim.it

Further investigations into the factors governing the regioselectivity of reactions involving 3,4-pyridynes have highlighted the significant role of substituents on the pyridine ring. bohrium.comnih.gov Electron-withdrawing groups can polarize the aryne triple bond, thereby directing incoming nucleophiles to a specific carbon atom. bohrium.com For example, a 5-bromo substituent on a 3,4-pyridyne intermediate has been shown to favor nucleophilic attack at the C3 position. bohrium.com This directing effect is attributed to the inductive influence of the halogen atom. bohrium.com

These findings are highly relevant to the reactivity of 3-bromo-4-(4-fluorophenyl)pyridine. The 4-(4-fluorophenyl) group, with its electron-withdrawing fluorine atom, would be expected to influence the electronic properties of a potential 3,4-pyridyne intermediate, thereby impacting the regioselectivity of any subsequent functionalization.

Table 1: Regioselective Etherification of 3-Bromopyridine nih.gov

| Entry | Ratio of 3-Bromopyridine to Alcohol | Additive (mol%) | Yield (%) | Ratio of 4-Ether to 3-Ether |

| 1 | 1:4 | None | 54 | 2.4:1 |

| 2 | 1:2 | None | 65 | 5.5:1 |

| 3 | 1:1 | None | 64 | 8.1:1 |

| 4 | 2:1 | None | 95 | 12.6:1 |

| 5 | 1.5:1 | 50% KBr | 76 | 14.2:1 |

Stereoselective Synthetic Transformations of Analogues

The development of stereoselective transformations for pyridine derivatives is of paramount importance for the synthesis of chiral molecules with potential applications in medicinal chemistry and materials science. While direct stereoselective functionalization of this compound itself is not extensively documented, studies on analogous substituted pyridines provide valuable insights into the potential for such reactions. These transformations often involve the creation of new stereocenters or the control of axial chirality.

One major area of research is the catalytic asymmetric hydrogenation of substituted pyridines to produce chiral piperidines. bohrium.comrsc.org These reactions often require activation of the pyridine ring, for instance, by N-alkylation, to facilitate the hydrogenation. The choice of a chiral catalyst, typically a transition metal complex with a chiral ligand, is crucial for achieving high enantioselectivity. rsc.org For an analogue of this compound, a diastereoselective hydrogenation could potentially be achieved, where the existing substituents direct the approach of hydrogen to one face of the molecule. bohrium.com

Another significant strategy is the dearomatization of pyridines to generate three-dimensional structures from flat aromatic precursors. bohrium.com A stepwise dearomatization/borylation of pyridines has been developed to synthesize enantioenriched 3-boryl-tetrahydropyridines. This method involves the partial reduction of the pyridine derivative to a 1,2-dihydropyridine, followed by a copper(I)-catalyzed regio-, diastereo-, and enantioselective protoborylation. The resulting chiral piperidine (B6355638) derivatives, containing a versatile C-B bond, can be further functionalized stereospecifically.

Furthermore, enantioselective additions to prochiral vinylpyridines have been achieved using cooperative photoredox and asymmetric catalysis. acs.org This approach allows for the construction of chiral γ-functionalized pyridines. In a hypothetical scenario, if an analogue of this compound were modified to contain a vinyl group, this methodology could be applied to introduce a new stereocenter with high enantioselectivity. The stereocontrol is often achieved through the use of a chiral Brønsted acid that activates the reactants and directs the reaction path via hydrogen bonding. acs.org

The synthesis of axially chiral biaryl compounds containing a pyridine ring is another area of active research. Catalyst-controlled stereoselective synthesis of atropisomers can be achieved through various methods, including dynamic kinetic resolution of biaryl phosphine oxides. This strategy could be conceptually applied to analogues of this compound where the pyridine is coupled to another aromatic ring, leading to the formation of atropisomeric products.

Table 2: Examples of Stereoselective Transformations of Pyridine Derivatives

| Transformation | Substrate Type | Key Reagents/Catalyst | Product Type | Stereoselectivity | Reference |

| Diastereoselective Hydrogenation | Substituted Pyridines | Heterogeneous Ruthenium Catalyst | cis-Piperidines | High diastereoselectivity | bohrium.com |

| Enantioselective Hydrogenation | Activated Pyridinium Salts | Chiral Rhodium or Iridium Catalysts | Chiral Piperidines | Good to excellent enantioselectivity | rsc.org |

| Dearomatization/Borylation | Pyridine Derivatives | Cu(I) Catalyst with Chiral Ligand | Enantioenriched 3-Boryl-tetrahydropyridines | High regio-, diastereo-, and enantioselectivity | bohrium.com |

| Enantioselective Radical Addition | Vinylpyridines | Photoredox Catalyst and Chiral Brønsted Acid | Chiral γ-Functionalized Pyridines | Good to excellent enantioselectivity | acs.org |

| Catalytic Asymmetric N-Oxidation | Substituted Pyridines | Aspartic Acid-Derived Peracid | Optically Enriched Pyridine N-Oxides | High levels of asymmetric induction | nih.gov |

Structural Modifications and Analogue Design Strategies

Systematic Variation of Substituents on the Pyridine (B92270) Ring

The strategic modification of the pyridine ring is a cornerstone of analogue design. The bromine atom at the C-3 position of 3-Bromo-4-(4-fluorophenyl)pyridine is particularly amenable to substitution, primarily through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction. This allows for the introduction of a wide array of aryl, heteroaryl, or alkyl groups.

Research on related halopyridines demonstrates the feasibility of these transformations. For instance, studies on 2,3,5-trichloropyridine (B95902) have shown that arylboronic acids can selectively displace a chlorine atom to form aryl-substituted pyridines in good yields. nih.gov Similarly, the Suzuki-Miyaura coupling has been successfully applied to 3,5-dibromo-2,4,6-trimethylpyridine (B189553) to create a library of 3,5-diarylpyridines. beilstein-journals.org These methodologies are directly applicable to the this compound scaffold, enabling the synthesis of a diverse library of analogues where the bromine is replaced by various substituents to probe structure-activity relationships (SAR). The reaction conditions, including the choice of catalyst, base, and solvent, can be optimized to achieve high yields and accommodate a broad range of functional groups on the coupling partner. beilstein-journals.org

Exploration of Fluorine Substitution Patterns on the Phenyl Group

The fluorine atom on the phenyl ring plays a critical role in modulating the compound's physicochemical properties, including lipophilicity, metabolic stability, and binding interactions with biological targets. While the 4-fluoro substitution is common, exploring alternative substitution patterns is a key strategy in lead optimization.

The synthesis of analogues with different fluorine positions (e.g., 2-fluoro or 3-fluoro) or multiple fluorine atoms (e.g., difluoro or trifluoro) on the phenyl ring can lead to significant changes in biological activity. For example, in the development of triazolothiadiazole derivatives, the introduction of fluorophenyl and chlorophenyl moieties was a deliberate strategy to broaden the class of compounds with antimicrobial activity. ajol.info Likewise, studies on novel 1,3,4-oxadiazole (B1194373) derivatives have synthesized and tested compounds with both 3-fluorophenyl and 4-fluorophenyl groups, demonstrating their effectiveness against various microbial strains. bohrium.com These examples underscore the principle that altering the halogen's position on the aryl ring is a powerful tool for fine-tuning a molecule's therapeutic potential. The synthesis of these analogues typically involves starting with the appropriately substituted fluorophenylboronic acid in a cross-coupling reaction to construct the core 4-arylpyridine structure.

Development of Fused Ring Systems Incorporating the this compound Scaffold

Fusing the this compound core into larger polycyclic systems is a prominent strategy to create structurally rigid molecules with novel biological profiles. This approach can enhance binding affinity and selectivity for specific targets by locking the molecule into a more defined conformation.

The 4-arylpyridine motif is a key component of many dihydropyridine (B1217469) (DHP) derivatives, a class of compounds known for their cardiovascular effects. The 4-(4-fluorophenyl) moiety can be readily incorporated into a 1,4-dihydropyridine (B1200194) ring through multicomponent reactions like the Hantzsch synthesis. One study reports the one-pot synthesis of diethyl 4-(4-fluorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate from 4-fluorobenzaldehyde (B137897), ethyl acetoacetate, and ammonia (B1221849). researchgate.net

Further diversification is achieved by modifying the substituents on the DHP ring. A study on the synthesis of 2-oxo-1,2-dihydropyridine-3-carbonitrile derivatives explored a range of substituents at the C-6 position, including a 4-fluorophenyl group, leading to compounds with potential biological activity. ijpcbs.com These syntheses demonstrate the accessibility of a wide range of DHP derivatives built around the 4-(4-fluorophenyl)pyridine (B2859065) core.

Table 1: Examples of Synthesized Dihydropyridine Derivatives

| Compound Name | R1 | R2 | R3 | R4 | Reference |

|---|---|---|---|---|---|

| Diethyl 4-(4-fluorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | 4-F-Ph | Me | COOEt | Me | researchgate.net |

| 6-(4-fluorophenyl)-4-(4-hydroxy-3-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile | 4-OH-3-MeO-Ph | CN | H | 4-F-Ph | ijpcbs.com |

Imidazopyridines , particularly the imidazo[1,2-a]pyridine (B132010) isomer, are privileged structures in medicinal chemistry. nih.gov The standard synthesis involves the reaction of a 2-aminopyridine (B139424) derivative with an α-halocarbonyl compound (the Tschitschibabin reaction). e3s-conferences.org A 4-(4-fluorophenyl)-2-aminopyridine, which could be synthesized from the parent 3-bromo compound, would serve as a direct precursor to an imidazo[1,2-a]pyridine bearing the desired 4-fluorophenyl substituent. e3s-conferences.org Alternative one-pot methods using microwave assistance have also been developed, reacting a pyridine with bromoacetophenones and ammonium (B1175870) acetate (B1210297) to form the fused system. e3s-conferences.org

The furo[3,4-b]pyridine skeleton is found in biologically active compounds. clockss.org A general and effective synthesis involves the silica (B1680970) gel-assisted cyclization of a 2-phenylethynylpyridine-3-carboxylic acid. clockss.org By starting with a pyridine containing the 4-fluorophenyl group at the appropriate position, this methodology could be adapted to create furo[3,4-b]pyridines that incorporate the target moiety.

Heterocyclic rings like oxadiazoles (B1248032) and thiadiazoles are often appended to a core scaffold to act as bioisosteres for ester or amide groups, improving metabolic stability and modulating electronic properties.

The synthesis of 1,3,4-oxadiazole derivatives linked to the 2-(4-fluorophenyl)pyridine (B1266597) core has been reported. researchgate.net In one pathway, 2-(4-fluorophenyl)pyridine-3-carboxylic acid is converted to the corresponding hydrazide, which is then cyclized with another reagent to form the oxadiazole ring. researchgate.netresearchgate.net A notable example is the synthesis of 5-[5-(chloromethyl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)-pyridine, which provides a reactive chloromethyl group for further derivatization. researchgate.net

Similarly, 1,3,4-thiadiazole derivatives have been synthesized from the 2-(4-fluorophenyl)pyridine scaffold. A key intermediate, 5-[2-(4-fluorophenyl)pyridin-3-yl]-1,3,4-thiadiazol-2-amine, was synthesized via microwave-assisted cyclization of the corresponding carboxylic acid with thiosemicarbazide (B42300) and phosphorous oxychloride. researchgate.net The resulting amine serves as a versatile building block for creating a library of Schiff bases by reacting it with various aldehydes. researchgate.net

Table 2: Synthesis of Oxadiazole and Thiadiazole Derivatives

| Starting Material | Fused Ring | Key Intermediate/Derivative | Reference |

|---|---|---|---|

| 2-(4-fluorophenyl)pyridine-3-carboxylic acid | 1,3,4-Oxadiazole | 5-[5-(chloromethyl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)-pyridine | researchgate.net |

Design and Synthesis of 3-Aryl-4-Aryl Pyridines with Modulated Activity

Replacing the bromine atom at the C-3 position with another aryl group via Suzuki-Miyaura cross-coupling creates a 3,4-diarylpyridine framework. This scaffold is of significant interest as it can mimic the cis-conformation of stilbene-based natural products like Combretastatin A-4 (CA-4), a potent tubulin polymerization inhibitor. nih.govtandfonline.comsemanticscholar.org The pyridine ring acts as a rigid linker to hold the two aryl rings in a fixed orientation.

In one study, a series of novel 3,5-diarylpyridines were designed and synthesized as tubulin inhibitors. nih.govtandfonline.com The researchers introduced a 3,4,5-trimethoxyphenyl group (Ring A, mimicking CA-4) and systematically varied the other aryl group (Ring B) to explore SAR. The resulting compounds were evaluated for their antiproliferative activities against several cancer cell lines. Compound 10t from this series, featuring an indole (B1671886) moiety as Ring B, showed remarkable antiproliferative activity with IC₅₀ values in the sub-micromolar range and was a potent inhibitor of tubulin polymerization. nih.govtandfonline.com

This strategy has also been applied to develop non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1, where diarylpyridine and diarylaniline derivatives have shown potent activity in the low nanomolar range. nih.gov

Table 3: Antiproliferative Activity of Selected 3,5-Diarylpyridine Derivatives

| Compound | Ring B Moiety | HeLa IC₅₀ (µM) | SGC-7901 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) | Reference |

|---|---|---|---|---|---|

| 10h | 4-Methoxyphenyl | >50 | >50 | >50 | nih.gov |

| 10s | 4-Pyridyl | 1.12 | 1.55 | 1.43 | nih.gov |

| 10t | 5-Indolyl | 0.19 | 0.30 | 0.33 | nih.govtandfonline.com |

| CA-4 | (Positive Control) | 0.003 | 0.003 | 0.002 | nih.gov |

This approach highlights how the this compound core is a valuable starting point for creating sophisticated 3,4-diaryl systems where biological activity can be finely tuned by the choice of the coupling partner.

Investigation of Conformational Flexibility and Rotational Barriers in Analogues

The conformational flexibility of biaryl compounds, including analogues of this compound, is a critical determinant of their chemical and biological properties. The rotation around the single bond connecting the two aromatic rings is often hindered, a phenomenon known as atropisomerism, which can lead to conformationally stable stereoisomers. The energy required to overcome this rotational barrier is a key parameter in understanding the molecule's behavior.

The conformational landscape of 4-arylpyridines is primarily defined by the dihedral angle between the pyridine and the phenyl rings. This rotation is influenced by the steric and electronic effects of the substituents on both rings. In the case of analogues of this compound, the bromine atom at the 3-position of the pyridine ring introduces significant steric hindrance, which is a major factor in determining the rotational barrier.

Computational methods, particularly Density Functional Theory (DFT), have proven to be powerful tools for investigating the rotational barriers in such systems. These calculations can map the potential energy surface as a function of the dihedral angle, identifying the minimum energy conformations and the transition states for rotation. For many biaryl systems, the rotational energy barrier is what distinguishes them as either freely rotating molecules or stable atropisomers. A generally accepted threshold for the isolation of atropisomers at room temperature is an energy barrier of approximately 23 kcal/mol. rsc.org

Experimental techniques also provide crucial insights into conformational flexibility. X-ray crystallography can determine the solid-state conformation, including the dihedral angle between the aromatic rings. For instance, the crystal structure of a related compound, ethyl 2-bromo-4-(4-fluorophenyl)-6-phenyl-3-pyridinecarboxylate, has been determined, providing valuable data on the preferred solid-state arrangement of a molecule with a similar substitution pattern. researchgate.net

Variable-temperature Nuclear Magnetic Resonance (VT-NMR) spectroscopy is another powerful method for determining rotational barriers in solution. By monitoring the coalescence of signals from protons that are chemically distinct in the non-rotating state, the rate of rotation and the corresponding free energy of activation (ΔG‡) can be calculated. Studies on various ortho-substituted biaryl compounds have utilized this technique to quantify the energetic cost of rotation. researchgate.net

The following table summarizes representative data from computational and experimental studies on the rotational barriers and dihedral angles of analogous biaryl systems. While specific data for this compound is not extensively published, the presented data for related compounds offer a strong basis for understanding its likely conformational behavior. The presence of the ortho-bromo substituent is expected to result in a significant rotational barrier.

| Compound Analogue | Method | Parameter | Value | Reference |

|---|---|---|---|---|

| Biphenyl | Gas-phase electron diffraction | Dihedral Angle | ~45° | biomedres.us |

| Biphenyl | DFT Calculation | Rotational Barrier (at 90°) | ~6.5 kJ/mol | biomedres.us |

| N-methyl-N-benzhydrylformamide (ortho-halogen substituted) | DFT Calculation | Rotational Barrier (Aryl) | up to 9.8 kcal/mol | mdpi.com |

| 4-isoxazolyl-1,4-dihydropyridines | VT-NMR | Rotational Barrier (ΔG‡) | up to 40.4 kJ mol-1 | umt.edu |

| Ethyl 2-bromo-4-(4-fluorophenyl)-6-phenyl-3-pyridinecarboxylate | X-ray Crystallography | Dihedral Angle (Fluorophenyl-Pyridine) | Not specified, but structure determined | researchgate.net |

The data consistently show that steric hindrance, particularly from ortho-substituents, significantly increases the barrier to rotation. For analogues of this compound, the interplay between the steric bulk of the bromine atom and any substituents on the phenyl ring will dictate the conformational stability and the potential for atropisomerism.

Computational Chemistry and Theoretical Investigations of 3 Bromo 4 4 Fluorophenyl Pyridine and Its Analogues

Electronic Structure Calculations (e.g., Density Functional Theory (DFT))yu.edu.jorsc.org

DFT calculations are instrumental in elucidating the electronic nature of 3-Bromo-4-(4-fluorophenyl)pyridine and its analogues. These methods allow for the optimization of molecular geometries and the calculation of electronic properties that govern the molecule's reactivity and interactions. yu.edu.joresearchgate.net

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic transitions within a molecule. researchgate.netmdpi.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a significant indicator of molecular stability; a smaller gap suggests higher reactivity. mdpi.commdpi.com

For bipyridine derivatives, substituents can significantly alter the HOMO-LUMO energy gap. tandfonline.com For instance, in a study of substituted 2,2'-bipyridines, amino and hydroxyl groups were found to have a more substantial effect on reducing the energy gap compared to bromo substituents. tandfonline.com The distribution of electron clouds in the HOMO and LUMO orbitals reveals the regions of the molecule that are most likely to be involved in chemical reactions. researchgate.net In many pyridine (B92270) derivatives, the HOMO is often characterized by a delocalized π-character spread across the pyridine ring, while the LUMO may also be of π* nature, indicating that π→π* transitions are likely. mdpi.com

Table 1: Frontier Molecular Orbital Energies for a Related Compound (3-Bromo-2-hydroxypyridine) mdpi.com

| Molecular Orbital | Energy (eV) in Gas Phase | Energy (eV) in Water | Energy (eV) in DMSO | Energy (eV) in Methanol |

| HOMO | -6.880 | -6.880 | -6.880 | -6.879 |

| LUMO | -1.475 | -1.475 | -1.475 | -1.475 |

| Energy Gap (ΔE) | 5.406 | 5.405 | 5.406 | 5.403 |

This data is for a structurally related compound and is presented for illustrative purposes.

The molecular electrostatic potential (MEP) map is a valuable tool for visualizing the charge distribution on the surface of a molecule. researchgate.netwolfram.comuni-muenchen.de It helps in identifying the electrophilic and nucleophilic sites, which are crucial for understanding intermolecular interactions. scirp.org The MEP is typically color-coded, with red indicating regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue representing areas of positive potential (electron-poor, prone to nucleophilic attack). researchgate.net Green areas denote regions with near-zero potential. researchgate.net

In pyridine and its derivatives, the nitrogen atom is generally a site of negative electrostatic potential, making it a primary center for electrophilic interactions. mdpi.com Substituents on the pyridine ring can significantly influence the charge distribution. yu.edu.joresearchgate.net For example, electron-withdrawing groups can decrease the negative potential around the nitrogen, while electron-donating groups can enhance it. mdpi.com In a study on 5-(3-Bromo-4-Fluorobenzylidine)pyrimidine-2,4,6(1H,3H,5H)-trione, the negative potential was localized on the carbonyl groups of the pyrimidine (B1678525) ring, while the positive potential was found around the N-H group. researchgate.net This detailed mapping of charge provides a deeper understanding of how the molecule will interact with other species. mdpi.com

Spectroscopic Property Prediction and Validation

Computational methods are also extensively used to predict spectroscopic properties, which can then be compared with experimental data for validation.

Theoretical calculations of NMR chemical shifts have become an indispensable tool in structural elucidation. rsc.orgnih.gov Density Functional Theory (DFT), often combined with the Gauge-Including Atomic Orbital (GIAO) method, is frequently employed for this purpose. researchgate.netnih.gov These calculations can predict the ¹H and ¹³C chemical shifts of a molecule with a high degree of accuracy. rsc.org

For fluorinated compounds like this compound, predicting ¹⁹F NMR chemical shifts is of particular interest. rsc.orgmdpi.com The chemical shift of fluorine is highly sensitive to its electronic environment, making ¹⁹F NMR a powerful probe of molecular structure and substituent effects. rsc.orgnih.gov Computational models have been developed to accurately predict these shifts, aiding in the characterization of fluorinated organic molecules. rsc.org The accuracy of these predictions depends on the chosen DFT functional and basis set. mdpi.comvu.nl For instance, studies have shown that specific functionals like ωB97XD can provide reliable predictions for ¹⁹F chemical shifts. rsc.org

Table 2: Historical Mean Absolute Errors (MAEs) for ¹³C NMR Shift Predictions of Substituted Pyridines sourceforge.io

| Method | Test Dataset | ¹³C MAE (ppm) |

| Pyridine increments | disubstituted pyridines | 1.217 |

| Pyridine increments | trisubstituted pyridines | 2.42 |

| AROSIM with orthocorrection | disubstituted pyridines | 3.665 |

| AROSIM with orthocorrection | trisubstituted pyridines | 2.951 |

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of a molecule. nih.gov DFT calculations can simulate these vibrational spectra, predicting the frequencies and intensities of the vibrational bands. nih.gov These theoretical spectra are often compared with experimental data to confirm the molecular structure and to aid in the assignment of the observed vibrational modes. nih.govresearchgate.net

The vibrational frequencies of pyridine and its derivatives are well-studied. up.ac.za The coordination of a pyridine derivative to a metal center, or the introduction of substituents, can cause shifts in the vibrational bands, which can be both predicted computationally and observed experimentally. up.ac.zaresearchgate.net For example, the C-H stretching vibrations in aromatic rings typically appear in the 3100–3000 cm⁻¹ region. mdpi.com The positions of these and other characteristic bands can be accurately calculated, providing a powerful method for structural verification. nih.gov

Time-dependent density functional theory (TD-DFT) is the method of choice for simulating electronic absorption spectra (UV-Vis). bohrium.comnih.gov This approach allows for the calculation of the electronic transitions between molecular orbitals, predicting the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths. bohrium.com

The UV-Vis spectra of pyridine derivatives are characterized by π→π* and n→π* transitions. sci-hub.se The solvent can have a significant effect on the absorption spectrum, and computational models can account for these solvent effects using methods like the Polarizable Continuum Model (PCM). bohrium.comnih.gov For example, in a study of thiazolo[3,2-a]pyridine derivatives, TD-DFT calculations with PCM accurately predicted the solvent-dependent shifts in the absorption maxima. bohrium.com The agreement between theoretical and experimental UV-Vis spectra provides strong evidence for the correctness of the calculated electronic structure. ijcce.ac.ir

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a critical tool for elucidating the complex mechanisms of chemical reactions. By simulating reaction pathways, transition states, and intermediate structures, researchers can gain a detailed understanding of how a synthesis proceeds, how catalysts function, and what factors influence reaction rates and yields. This knowledge is invaluable for optimizing reaction conditions and designing more efficient synthetic routes.

The synthesis of bi-aryl compounds, such as this compound, often involves palladium-catalyzed cross-coupling reactions, like the Suzuki-Miyaura reaction. mdpi.com Computational studies, particularly those using Density Functional Theory (DFT), can model the catalytic cycle of these reactions. For instance, in a Suzuki coupling involving pyridine-based substrates, computational analysis can reveal potential side reactions. Studies have shown that the nitrogen atom in the pyridine ring can interact with the palladium catalyst, which in some cases can lead to the hydrolysis of functional groups like imines. nih.gov By modeling the energies of different intermediates and transition states, chemists can understand why such interactions occur and how to prevent them, for example, by modifying the ligand on the palladium catalyst or by protecting the reactive group.

Furthermore, computational models can predict the effect of substituents on the reactivity of the starting materials. For a series of arylboronic acids used in a Suzuki coupling, theoretical calculations can help explain experimental observations, such as why electron-donating or electron-withdrawing groups on the arylboronic acid might not have a significant effect on reaction rates or yields. mdpi.com These models calculate the electronic properties of the reactants and can determine how these properties influence the key steps of the catalytic cycle, such as oxidative addition, transmetalation, and reductive elimination.

Table 1: Theoretical Approaches to Understanding Reaction Mechanisms

| Computational Method | Application in Reaction Mechanism Studies | Insights Gained |

|---|---|---|

| Density Functional Theory (DFT) | Modeling transition states and reaction intermediates in catalytic cycles (e.g., Suzuki coupling). | Energy barriers for each step, catalyst-substrate interactions, prediction of side reactions. nih.govresearchgate.net |

| Ab initio methods (e.g., HF) | Calculating the geometry and electronic structure of reactants and products. | Comparison of theoretical bond lengths and angles with experimental data to validate computational models. researchgate.net |

| Molecular Dynamics (MD) | Simulating the dynamic behavior of molecules and catalysts in solution. | Understanding solvent effects and conformational changes during the reaction. |

Prediction of Molecular Interactions with Biological Targets

A primary application of computational chemistry in drug discovery is predicting how a potential drug molecule will bind to its biological target, typically a protein or enzyme. Techniques like molecular docking and molecular dynamics (MD) simulations are used to model the interaction between a ligand, such as an analogue of this compound, and a target's binding site.

Molecular docking programs, such as AutoDock, predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. researchgate.net For example, derivatives of this compound have been investigated as potential inhibitors of various enzymes. Docking studies of bromo-pyridyl derivatives into the active site of the mycobacterial InhA enzyme have been used to predict binding modes and rationalize their antimycobacterial activity. researchgate.net Similarly, docking has been employed to design pyridine-based compounds as tubulin polymerization inhibitors, a key mechanism for anticancer drugs. nih.gov These models can identify crucial interactions, such as:

Hydrogen bonds: Formed between hydrogen bond donors (like N-H or O-H groups) and acceptors (like oxygen or nitrogen atoms). researchgate.net

Hydrophobic interactions: Occurring between nonpolar regions of the ligand and the protein.

π-π stacking: Interactions between aromatic rings of the ligand and aromatic amino acid residues (e.g., phenylalanine, tyrosine) in the protein.

Beyond simple docking, more advanced methods like Free Energy Perturbation (FEP+) can provide quantitative predictions of binding affinity. biorxiv.org These methods have been used to guide the design of trisubstituted pyrrole (B145914) inhibitors, a class of compounds that includes analogues of this compound, targeting the Plasmodium falciparum cGMP-dependent protein kinase (PfPKG), a validated target for antimalarial drugs. biorxiv.org The models can predict how small changes to the molecule's structure will affect its binding energy, allowing for the rational design of more potent inhibitors. biorxiv.org

Table 2: Computational Prediction of Ligand-Target Interactions

| Technique | Purpose | Key Outputs | Example Target |

|---|---|---|---|

| Molecular Docking | Predicts the binding conformation and orientation of a ligand in a protein's active site. | Binding score, identification of key interacting residues, visualization of hydrogen bonds and hydrophobic interactions. researchgate.net | Mycobacterial InhA, researchgate.net Tubulin, nih.gov Bromodomains researchgate.net |

| Molecular Dynamics (MD) Simulation | Simulates the dynamic movement of the ligand-protein complex over time. | Stability of the binding pose, conformational changes, role of solvent molecules. researchgate.nettandfonline.com | Viral Proteases tandfonline.com |

| Free Energy Perturbation (FEP+) | Calculates the relative binding free energy between two ligands. | Quantitative prediction of changes in binding affinity upon structural modification. biorxiv.org | Plasmodium falciparum Protein Kinase G (PfPKG) biorxiv.org |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Analogue Series

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. mdpi.com The fundamental principle is that the structural properties of a molecule, such as its size, shape, and electronic features, determine its activity. mdpi.com Once a statistically valid QSAR model is established, it can be used to predict the activity of new, yet-to-be-synthesized analogues, thereby prioritizing the most promising candidates for synthesis and testing. mdpi.com

The process of building a QSAR model involves several steps:

Data Set Assembly: A series of structurally related compounds (analogues) with experimentally determined biological activities is collected. mdpi.com

Descriptor Calculation: For each molecule, a set of numerical descriptors representing its physicochemical properties is calculated. These can include constitutional descriptors (e.g., molecular weight), topological descriptors (e.g., connectivity indices), and 3D descriptors (e.g., steric fields). tandfonline.com

Model Generation: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build a mathematical equation linking the descriptors to the biological activity. researchgate.net

Validation: The model's predictive power is rigorously tested using internal and external validation techniques to ensure it is robust and not due to chance correlation. rsc.org

For pyridine-containing compounds, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly powerful. rsc.org These methods generate 3D contour maps that visualize the regions around the aligned molecules where certain properties are favorable or unfavorable for activity. For instance, a CoMSIA study on insecticidal trifluoromethyl pyridine derivatives generated contour maps showing where steric bulk or electrostatic charge would enhance or decrease activity. rsc.org Such insights are invaluable for guiding the rational design of new, more potent analogues within the same chemical series.

Table 3: Key Concepts in QSAR Modeling

| QSAR Component | Description | Example |

|---|---|---|

| Molecular Descriptors | Numerical values that characterize the chemical and physical properties of a molecule. | Molecular Weight, LogP (lipophilicity), Topological Polar Surface Area (TPSA), Steric and Electrostatic Fields (in 3D-QSAR). researchgate.netambeed.com |

| Statistical Model | A mathematical equation that correlates the descriptors with the observed biological activity (e.g., IC₅₀). | Multiple Linear Regression (MLR), Partial Least Squares (PLS). researchgate.net |

| Model Validation | A process to assess the robustness and predictive ability of the QSAR model. | Cross-validation (leave-one-out), prediction for an external test set of compounds. rsc.org |

| 3D-QSAR Contour Maps | Visual representations from methods like CoMFA or CoMSIA that show favorable and unfavorable regions for specific properties (e.g., steric, electrostatic). | A map might show that a bulky group is favored at one position while a negatively charged group is disfavored at another. rsc.org |

Advanced Research Applications of 3 Bromo 4 4 Fluorophenyl Pyridine in Chemical Biology and Synthesis

Role as Pharmaceutical Intermediates and Synthetic Building Blocks

3-Bromo-4-(4-fluorophenyl)pyridine is a key heterocyclic compound utilized as a pharmaceutical intermediate and a versatile synthetic building block in the preparation of more complex molecules. echemi.comfrontierspecialtychemicals.com Its utility stems from the reactivity of the bromine atom, which can be readily displaced or participate in various cross-coupling reactions, and the specific electronic nature of the fluorinated phenyl and pyridine (B92270) rings.

The pyridine core is a common motif in many biologically active compounds, and the presence of the bromo and fluoro substituents allows for precise structural modifications to optimize pharmacological properties. For instance, 3-bromo-4-fluoropyridine (B38431) is used in the synthesis of more elaborate molecules where the bromine can be substituted to introduce different functional groups. echemi.com The synthesis of 4-fluoropyridine-3-boronic acid from 3-bromo-4-fluoro-pyridine highlights its role as a precursor for Suzuki coupling reactions, a cornerstone of modern medicinal chemistry for creating carbon-carbon bonds. echemi.com

Derivatives of this compound are also central to the synthesis of various therapeutic agents. For example, it is a key component in the synthesis of dual CCK1/CCK2 receptor antagonists, which have shown potential in pharmacological studies. beilstein-journals.org The compound serves as a foundational structure that can be elaborated through various chemical transformations to generate libraries of compounds for drug discovery programs. frontierspecialtychemicals.comgoogle.com

Application in Agrochemical Research

The pyridine ring and its halogenated derivatives are important structural motifs in the development of modern agrochemicals, including herbicides, insecticides, and fungicides. nih.govjst.go.jp While direct applications of this compound in commercial agrochemicals are not extensively documented in publicly available literature, the broader class of trifluoromethylpyridine derivatives, which share structural similarities, has seen significant use in crop protection. nih.govjst.go.jp

The introduction of a fluorinated phenyl group and a bromine atom onto the pyridine ring can influence the molecule's herbicidal or insecticidal activity. These substitutions can affect factors such as uptake by the target organism, transport within the organism, and binding to the active site of a target enzyme or receptor. For instance, novel trifluoromethyl pyridine derivatives containing an 1,3,4-oxadiazole (B1194373) moiety have demonstrated insecticidal activity against agricultural pests like Mythimna separata and Plutella xylostella. rsc.org The synthesis of such compounds often involves intermediates with halogenated pyridine structures, suggesting a potential role for building blocks like this compound in the discovery of new agrochemicals. mdpi.com

Development of Chemical Probes for Biological Systems

Chemical probes are essential tools for dissecting complex biological processes. The unique properties of this compound and its derivatives make them attractive candidates for the development of such probes. The fluorine atom, in particular, can serve as a sensitive reporter group in ¹⁹F NMR spectroscopy, allowing for the study of molecular interactions and conformational changes in biological systems. researchgate.net

Derivatives of imidazo[1,2-a]pyridine (B132010), which can be synthesized from precursors related to this compound, have been explored as fluorescent probes. smolecule.com These compounds can exhibit fluorescence, which can be modulated upon binding to a biological target, providing a readout for biochemical sensing and imaging applications. smolecule.com The bromo substituent on the pyridine ring offers a convenient handle for further chemical modification, including the attachment of linker groups or other reporter moieties.

Utility in Medicinal Chemistry Research and Target Identification

Elucidation of Structure-Activity Relationships (SAR) in Derivative Series

The systematic modification of the this compound scaffold has been instrumental in elucidating structure-activity relationships (SAR) for various biological targets. By synthesizing and evaluating a series of analogues, medicinal chemists can determine which structural features are critical for biological activity.

For instance, in the development of KATP channel openers, SAR studies on tricyclic dihydropyridine (B1217469) derivatives incorporating the 3-bromo-4-fluorophenyl group revealed the importance of the substitution pattern on the core structure and the absolute stereochemistry for channel activity. acs.org Similarly, SAR studies on thieno[2,3-b]pyridine (B153569) derivatives as Pim-1 kinase inhibitors showed that substitution on the phenylpiperazine ring significantly enhanced enzyme inhibition. tandfonline.com

The following table summarizes SAR findings for different classes of compounds derived from or related to this compound:

| Compound Class | Target | Key SAR Findings | Reference(s) |

| Tricyclic Dihydropyridines | KATP Channels | Substitution on the dihydropyridine core and absolute stereochemistry are crucial for activity. | acs.org |

| Thieno[2,3-b]pyridines | Pim-1 Kinase | 3,4-disubstitution and substitution on the phenylpiperazine ring enhanced inhibitory activity. | tandfonline.com |

| Thienopyrimidinones | NMDA Receptor | Introduction of a 3-bromo-4-fluoro group maintained potency while improving EC₅₀ values. | acs.org |

Investigation of Molecular Mechanisms for Bioactivity (e.g., enzyme inhibition, receptor antagonism)

Derivatives of this compound have been investigated for their ability to interact with specific biological targets, providing insights into their molecular mechanisms of action.

Enzyme Inhibition: Several studies have identified derivatives of this scaffold as potent enzyme inhibitors. For example, certain thieno[2,3-b]pyridine derivatives have shown inhibitory activity against Pim-1 kinase, a serine/threonine kinase implicated in cancer. tandfonline.com The IC₅₀ values for the most active compounds were determined, highlighting their potential as anticancer agents. tandfonline.com Another study reported on benzylpiperidine and benzylpiperazine derivatives, which could be synthesized from related bromo-fluoro-phenyl precursors, as inhibitors of monoacylglycerol lipase (B570770) (MAGL), an enzyme involved in the endocannabinoid system. unisi.it

Receptor Antagonism: The 3-Bromo-4-fluorophenyl moiety is a key structural feature in some receptor antagonists. For instance, it is incorporated into the structure of dual CCK1/CCK2 receptor antagonists. beilstein-journals.org Cholecystokinin (CCK) receptors are involved in various physiological processes, and their antagonists have therapeutic potential in areas such as gastrointestinal disorders and anxiety.

The table below provides examples of bioactive derivatives and their mechanisms of action:

| Derivative Class | Biological Target | Mechanism of Action | Reference(s) |

| Thieno[2,3-b]pyridines | Pim-1 Kinase | Enzyme Inhibition | tandfonline.com |

| Benzylpiperidine derivatives | Monoacylglycerol Lipase (MAGL) | Enzyme Inhibition | unisi.it |

| Phenylalanine derivatives | CCK1/CCK2 Receptors | Receptor Antagonism | beilstein-journals.org |

Modulation of Ion Channels (e.g., KATP channels, Calcium channels)

A significant area of research involving this compound derivatives has been the modulation of ion channels, which play crucial roles in cellular excitability and signaling.

KATP Channels: A number of dihydropyridine-based compounds containing the 3-bromo-4-fluorophenyl group have been identified as ATP-sensitive potassium (KATP) channel openers. acs.orgresearchgate.net These compounds have been shown to activate KATP channels, leading to membrane hyperpolarization and relaxation of smooth muscle. researchgate.netnih.gov For example, the compound (-)-(9S)-9-(3-bromo-4-fluorophenyl)-2,3,5,6,7,9-hexahydrothieno[3,2-b]quinolin-8(4H)-one 1,1-dioxide (A-278637) is a potent KATP channel opener that has been shown to suppress urinary bladder contractions. researchgate.netusc.edu.egacs.orgresearchgate.net Structure-activity relationship studies have been conducted to optimize the potency and selectivity of these KATP channel openers. acs.orgacs.org

Calcium Channels: Dihydropyridines are a well-known class of L-type calcium channel blockers used in the treatment of hypertension. ontosight.ai While some dihydropyridine derivatives containing the 3-bromo-4-fluorophenyl moiety are being investigated as KATP channel openers, the dihydropyridine scaffold itself is classically associated with calcium channel modulation. ontosight.ai Substituted aryl sulfone derivatives incorporating a 1-(3-bromo-4-fluorophenyl) moiety have also been explored as calcium channel blockers. google.com Furthermore, substituted imidazoles containing the 1-(3-Bromo-4-fluorophenyl) group have been patented as N-type calcium channel blockers. google.com

The following table summarizes the activity of this compound derivatives on different ion channels:

| Derivative Class | Ion Channel Target | Effect | Reference(s) |

| Tricyclic Dihydropyridines | KATP Channels | Opener/Activator | acs.orgresearchgate.netnih.gov |

| Dihydropyridines | Calcium Channels | Blocker/Antagonist | ontosight.aigoogle.comgoogle.com |

Studies on Interactions with Neurotransmitter Systems and Protein Targets

The structural motifs present in this compound and its derivatives have led to their investigation as modulators of various protein targets, including those within neurotransmitter systems. Research has particularly focused on their potential as ATP-sensitive potassium (KATP) channel openers and as inhibitors of p38α mitogen-activated protein (MAP) kinase.

Derivatives of this compound have been explored as potent openers of ATP-sensitive potassium (KATP) channels. These channels play a crucial role in regulating the resting membrane potential of cells, and their modulation can impact various physiological processes. For instance, a tricyclic dihydropyridine (DHP) derivative, 9-(3-bromo-4-fluorophenyl)-5,9-dihydro-3H,4H-2,6-dioxa-4-azacyclopenta[b]naphthalene-1,8-dione, has been the subject of structure-activity relationship (SAR) studies to evaluate its KATP channel opening activity. acs.org These studies, conducted using cells stably transfected with specific KATP channel subunits (Kir6.2/SUR2B), have provided insights into how modifications to the core structure influence channel modulation. acs.org

Furthermore, another derivative, (-)-(9S)-9-(3-bromo-4-fluorophenyl)-2,3,5,6,7,9-hexahydrothieno[3,2-b]quinolin-8(4H)-one 1,1-dioxide, has been identified as a novel and efficacious KATP channel opener. nih.gov This compound has shown promise in preclinical models for its ability to suppress urinary bladder contractions, suggesting a potential therapeutic application in conditions like overactive bladder. nih.govresearchgate.net The activity of these compounds is linked to their ability to activate KATP channels in smooth muscle cells, leading to membrane hyperpolarization and subsequent relaxation. researchgate.net

In a different therapeutic area, the 4-(4-fluorophenyl)pyridine (B2859065) moiety is a key feature in a class of inhibitors targeting p38α mitogen-activated protein (MAP) kinase. rsc.org While not directly synthesized from this compound in all cited instances, the structural similarities highlight the importance of this core in designing potent inhibitors. p38α MAP kinase is a critical enzyme in the cellular signaling cascade that regulates the production of pro-inflammatory cytokines. acs.org Pyridinylimidazole-based compounds, which can be conceptually derived from precursors like this compound, have been shown to be potent inhibitors of p38α MAP kinase. rsc.org The 4-fluorophenyl group often plays a crucial role by fitting into a hydrophobic pocket of the enzyme's ATP-binding site, while the pyridine nitrogen can form key hydrogen bonds. researchgate.netnih.gov The optimization of these interactions has led to the development of highly selective inhibitors with potential applications in treating inflammatory diseases. acs.orgnih.gov

Table 1: Investigated Protein Targets for Derivatives of this compound

| Protein Target | Class of Derivative | Observed Effect | Potential Application |

|---|---|---|---|

| ATP-sensitive potassium (KATP) channels | Dihydropyridines, Thieno[3,2-b]quinolin-ones | Channel opening, smooth muscle relaxation | Overactive bladder |

| p38α Mitogen-Activated Protein (MAP) Kinase | Pyridinylimidazoles | Enzyme inhibition, reduction of pro-inflammatory cytokines | Inflammatory diseases |

Integration into Diverse Heterocyclic Synthesis Routes

The chemical reactivity of this compound, particularly the presence of a bromine atom, makes it a valuable starting material and intermediate for the synthesis of a wide array of complex heterocyclic compounds. Its integration into multi-step synthetic sequences allows for the construction of scaffolds with significant medicinal chemistry interest, such as imidazopyridines and pyrazolopyridines.

The synthesis of imidazo[1,2-a]pyridine derivatives, a class of compounds with a broad range of biological activities including antibacterial and anticancer properties, can utilize precursors derived from 3-bromo-pyridines. derpharmachemica.com For example, chalcone (B49325) derivatives of imidazo[1,2-a]pyridines have been synthesized where a substituted phenylprop-2-en-1-one moiety, which can be derived from a brominated precursor, is attached to the imidazopyridine core. derpharmachemica.com The bromine atom on the pyridine ring can serve as a handle for cross-coupling reactions or other transformations to build the final heterocyclic system. tandfonline.com

Similarly, this compound is a key building block for constructing pyrazolo[3,4-b]pyridines. biorxiv.orgmdpi.com This scaffold is considered a privileged structure in medicinal chemistry and is found in numerous compounds with therapeutic potential. biorxiv.org Synthetic strategies often involve the condensation of aminopyrazoles with β-ketoesters or their equivalents, where the this compound unit can be introduced either as part of the initial pyrazole (B372694) or through subsequent functionalization. The bromine atom allows for further structural diversification via reactions like Suzuki coupling, enabling the introduction of various aryl or heteroaryl groups to explore the structure-activity relationships of the final products. biorxiv.org

The versatility of this compound extends to the synthesis of other fused heterocyclic systems. For instance, it can be a precursor for 4-(3-Bromo-4-fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine, another heterocyclic core with potential applications in drug discovery due to the presence of multiple nitrogen atoms that can act as hydrogen bond acceptors and enhance binding to protein targets. chemenu.com The synthesis of such compounds often involves multi-step sequences where the pyridine ring of the starting material becomes part of the final fused system.

Table 2: Examples of Heterocyclic Systems Synthesized from this compound Derivatives

| Heterocyclic System | Synthetic Utility | Key Reaction Types |

|---|---|---|

| Imidazo[1,2-a]pyridines | Precursor for biologically active chalcones and other derivatives | Condensation, Cyclization |

| Pyrazolo[3,4-b]pyridines | Building block for medicinally privileged scaffolds | Condensation, Cross-coupling (e.g., Suzuki) |

| Tetrahydroimidazo[4,5-c]pyridines | Precursor for fused heterocyclic cores | Multi-step cyclization reactions |

Q & A

Q. What are the common synthetic routes for 3-bromo-4-(4-fluorophenyl)pyridine, and what reaction conditions are critical for regioselectivity?

Synthesis typically involves nucleophilic aromatic substitution (SNAr) or cross-coupling reactions (e.g., Suzuki-Miyaura). For SNAr, electron-deficient pyridine derivatives react with fluorophenyl nucleophiles under basic conditions. However, regiochemical challenges arise due to competing substitution sites. For example, fluorination of 3-bromo-4-nitropyridine may yield unintended products like 3-bromo-4-fluoropyridine if reaction conditions (e.g., temperature, solvent, stoichiometry) are suboptimal . Cross-coupling reactions require precise control of catalysts (e.g., Pd-based systems) and protecting groups to avoid dehalogenation side reactions.

Q. How can the molecular structure and electronic properties of this compound be experimentally validated?

X-ray crystallography (via SHELX programs) and density functional theory (DFT) calculations are standard. X-ray diffraction provides precise bond lengths, angles, and crystal packing details. For example, dihedral angles between the pyridine and fluorophenyl rings (e.g., ~30–45°) influence intermolecular interactions . Spectroscopic techniques (NMR, IR) complement DFT to validate electronic configurations, such as electron-withdrawing effects from the bromine and fluorine substituents .

Q. What safety precautions are essential when handling this compound?

The compound exhibits acute oral toxicity (Category 4) and causes severe eye damage (Category 1). Key precautions:

- Use fume hoods and PPE (gloves, goggles).

- Avoid inhalation; rinse thoroughly in case of skin/eye contact.

- Store in sealed containers away from oxidizers .

Advanced Research Questions

Q. Why do fluorination reactions of brominated pyridine precursors sometimes fail to yield the desired 4-fluorophenyl product?

Competing pathways include:

- Incomplete deprotection : Acid-labile groups (e.g., Boc) may not fully cleave, blocking fluorination .

- Halogen exchange : Under nucleophilic conditions (e.g., TBAF in DMSO), bromine may be replaced by fluorine at unintended positions, forming byproducts like 3-bromo-4-fluoropyridine .

- Solvent effects : Polar aprotic solvents (DMSO) favor SNAr but may stabilize intermediates that hinder regioselectivity.

Q. How do crystal packing and hydrogen-bonding networks influence the physicochemical properties of this compound?

In crystal structures, N–H···N hydrogen bonds between the pyridine ring and amino/oxazole groups create extended chains, affecting solubility and melting points. For example, hydrogen bonds (1.99–2.03 Å) stabilize the lattice, increasing thermal stability . Such interactions also impact co-crystallization behavior in supramolecular studies .

Q. How can contradictions between DFT-predicted and experimentally observed spectroscopic data be resolved?

- Vibrational mode reassignment : Compare experimental IR peaks with DFT-simulated spectra; adjust scaling factors for halogen-specific vibrations.

- Solvent corrections : Incorporate solvent effects (e.g., PCM models) in DFT to align calculated NMR chemical shifts with experimental data .

- Conformational sampling : Explore multiple rotamers for flexible substituents (e.g., fluorophenyl group) to match observed dihedral angles .

Q. What transition-metal-free strategies enable functionalization of this compound?

Visible-light-promoted C–S bond formation is viable. For example, aryl thioethers can be synthesized by reacting the brominated pyridine with thiophenols under blue light, avoiding costly Pd catalysts. Yields depend on electron-deficient aryl halides and radical-stabilizing solvents (e.g., DMF) .

Q. How can researchers design bioactivity studies for this compound derivatives targeting kinase inhibition?

- Scaffold modification : Introduce heterocycles (e.g., oxazole, imidazole) to mimic ATP-binding motifs. For example, 5-(4-fluorophenyl)-4-pyridyloxazol-2-amine derivatives show potential as p38α MAP kinase inhibitors .

- Crystallographic docking : Use solved kinase structures (e.g., PDB entries) to model interactions between the pyridine core and catalytic lysine residues.

- In vitro assays : Measure IC50 values via fluorescence-based kinase activity assays, correlating substituent effects (e.g., bromine vs. methyl) with inhibitory potency.

Q. Methodological Notes

- Synthetic Optimization : Screen bases (e.g., K2CO3 vs. Cs2CO3) and solvents (DMF vs. DMSO) to improve SNAr yields .

- Crystallization : Slow evaporation from methanol/ethanol mixtures yields diffraction-quality crystals .

- Safety Protocols : Refer to GHS-compliant SDS sheets for disposal guidelines (e.g., neutralization before incineration) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.